molecular formula C23H19Cl2N3O B461593 N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide

N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide

Cat. No.: B461593
M. Wt: 424.3g/mol
InChI Key: QLQGNMXUDSCOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenanthroline core, which is a heterocyclic compound containing nitrogen atoms, and is substituted with a 3,4-dichlorobenzoylamino group and a butyl chain. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide typically involves multiple steps, starting with the preparation of the phenanthroline core. The phenanthroline core can be synthesized through a series of cyclization reactions involving appropriate precursors. The 3,4-dichlorobenzoylamino group is introduced via an acylation reaction using 3,4-dichlorobenzoyl chloride and an amine precursor. The butyl chain is then attached through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with metal ions for various catalytic and analytical purposes.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity or alter protein function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorobenzoylamino)benzoic acid
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

N-(9-butyl[1,10]phenanthrolin-2-yl)-3,4-dichlorobenzamide is unique due to its phenanthroline core, which imparts distinct chemical properties compared to other similar compounds

Properties

Molecular Formula

C23H19Cl2N3O

Molecular Weight

424.3g/mol

IUPAC Name

N-(9-butyl-1,10-phenanthrolin-2-yl)-3,4-dichlorobenzamide

InChI

InChI=1S/C23H19Cl2N3O/c1-2-3-4-17-10-7-14-5-6-15-9-12-20(27-22(15)21(14)26-17)28-23(29)16-8-11-18(24)19(25)13-16/h5-13H,2-4H2,1H3,(H,27,28,29)

InChI Key

QLQGNMXUDSCOKI-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl)C=C1

Canonical SMILES

CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.